methyl 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Description
Methyl 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative with a complex aromatic substitution pattern. These derivatives typically feature:
- A pyrrole core substituted at positions 1, 2, 3, and 3.
- Electron-withdrawing groups (e.g., bromo, fluoro) and sterically bulky substituents (e.g., 3,4-dimethylphenyl) on the aromatic rings.
- A methyl ester at position 3, enhancing stability and modulating solubility .
The molecular formula of the analogous compound (CAS 881041-39-0) is C₂₁H₂₀BrNO₂, with a molecular weight of 398.29 g/mol . The introduction of a 2-bromo-4-fluorophenyl group (hypothetical in the target compound) would alter electronic properties and steric interactions compared to its 4-bromophenyl counterpart.
Properties
IUPAC Name |
methyl 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFNO2/c1-12-5-6-15(9-13(12)2)20-11-17(21(25)26-4)14(3)24(20)19-8-7-16(23)10-18(19)22/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVYPHOMHOQRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(N2C3=C(C=C(C=C3)F)Br)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure with a pyrrole ring substituted by various aromatic groups. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications. The presence of halogen atoms (bromine and fluorine) and methyl groups contributes to its biological activity by influencing molecular interactions and solubility.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives, including the compound , exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | Moderate |
| This compound | Escherichia coli | 16 µg/mL | Strong |
| This compound | Candida albicans | 64 µg/mL | Weak |
The antimicrobial activity is attributed to the presence of the heterocyclic pyrrole ring, which is known for its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Cytotoxicity Studies
In addition to its antimicrobial properties, the compound has shown cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Table 2: Cytotoxicity of Pyrrole Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 µM | Apoptosis induction |
| MCF-7 (breast cancer) | 30 µM | Mitochondrial dysfunction |
| A549 (lung cancer) | 20 µM | Oxidative stress |
Case Studies and Research Findings
A study published in Asian Journal of Pharmaceutical and Clinical Research highlighted the synthesis and evaluation of various pyrrole derivatives for their antimicrobial activity. The results indicated that modifications to the pyrrole structure significantly impacted their efficacy against microbial strains .
Another research effort focused on the design of novel pyrrole-based compounds that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of pyrroles allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Pyrroles may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, triggering apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound (hypothetical) with structurally related pyrrole and heterocyclic derivatives from the evidence:
Structural and Functional Insights :
Substituent Effects on Reactivity and Properties: Bromo vs. 3,4-Dimethylphenyl vs. Simple Aryl Groups: The dimethyl substitution introduces steric bulk, which may hinder rotational freedom and influence binding affinity in enzyme inhibitors .
Synthetic Methodologies :
- Cross-Coupling Reactions : The pyrazolo[3,4-d]pyrimidinyl-thiophene derivative () was synthesized using a Pd-catalyzed Suzuki-Miyaura reaction with boronic acids, a common strategy for aryl-aryl bond formation . Similar methods likely apply to the target pyrrole derivative.
- Esterification : Methyl esterification (as in the target compound) is typical for stabilizing carboxylic acid intermediates and enhancing bioavailability .
Physicochemical Properties :
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~416 g/mol) compared to simpler pyrroles (e.g., 339 g/mol in ) suggests reduced aqueous solubility, a trend common in halogenated aromatics .
- Thermal Stability : Pyrazolone derivatives () exhibit moderate thermal stability (e.g., LC/MS data), whereas pyrrole esters may degrade at higher temperatures due to ester cleavage .
Biological Relevance :
- While biological data for the target compound are absent in the evidence, pyrazolo[3,4-d]pyrimidinyl analogs () are often explored as kinase inhibitors due to their planar heterocyclic cores . Pyrrole esters () are frequently utilized in agrochemicals and pharmaceuticals for their metabolic stability .
Notes on Evidence Limitations
- Biological activity data (e.g., IC₅₀, binding assays) are unavailable, limiting direct pharmacological comparisons.
- Crystallographic data (e.g., from SHELX or ORTEP ) are absent for the target compound but could elucidate conformational preferences.
Q & A
Q. What are the optimal synthetic routes for methyl 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate?
Methodological Answer: The synthesis of diarylpyrrole derivatives typically involves multi-step condensation and cyclization reactions. A plausible route for this compound includes:
Precursor preparation : React 2-bromo-4-fluoroaniline with a β-ketoester to form a pyrrole ring via the Paal-Knorr reaction.
Substituent introduction : Couple the intermediate with 3,4-dimethylphenyl boronic acid using Suzuki-Miyaura cross-coupling to install the 5-aryl group.
Esterification : Protect the carboxylic acid group using methyl chloroformate.
Key parameters include temperature control (80–120°C for cyclization) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Analyze and NMR to verify substituent positions (e.g., bromo and fluorine substituents show distinct splitting patterns).
- X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry and bond lengths (e.g., C-Br bond ≈ 1.89 Å; C-F bond ≈ 1.35 Å) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 456.1).
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and stability?
Methodological Answer: The electron-withdrawing bromo and fluoro groups at the 2- and 4-positions of the phenyl ring reduce electron density on the pyrrole core, enhancing electrophilic substitution resistance. Computational studies (e.g., DFT at B3LYP/6-311G** level) can map electrostatic potential surfaces to identify reactive sites. For example:
Q. What strategies address discrepancies in biological activity data across similar pyrrole derivatives?
Methodological Answer: Contradictions in activity data (e.g., antitubercular vs. anticancer) may arise from:
- Solubility variations : Use logP calculations (e.g., ClogP ≈ 4.2) and adjust formulations (e.g., DMSO/PBS mixtures).
- Assay conditions : Standardize cell lines (e.g., H37Rv for tuberculosis) and incubation times.
- Metabolic stability : Perform microsomal stability assays (e.g., t₁/₂ in human liver microsomes) to compare degradation rates. Cross-validate with SAR studies on substituent electronegativity and steric bulk .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like mycobacterial enoyl-ACP reductase (InhA):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
